[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid [2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 1142201-30-6
VCID: VC2298588
InChI: InChI=1S/C6H7NO3S2/c1-11-6-7-5(10)3(12-6)2-4(8)9/h3H,2H2,1H3,(H,8,9)
SMILES: CSC1=NC(=O)C(S1)CC(=O)O
Molecular Formula: C6H7NO3S2
Molecular Weight: 205.3 g/mol

[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid

CAS No.: 1142201-30-6

Cat. No.: VC2298588

Molecular Formula: C6H7NO3S2

Molecular Weight: 205.3 g/mol

* For research use only. Not for human or veterinary use.

[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid - 1142201-30-6

Specification

CAS No. 1142201-30-6
Molecular Formula C6H7NO3S2
Molecular Weight 205.3 g/mol
IUPAC Name 2-(2-methylsulfanyl-4-oxo-1,3-thiazol-5-yl)acetic acid
Standard InChI InChI=1S/C6H7NO3S2/c1-11-6-7-5(10)3(12-6)2-4(8)9/h3H,2H2,1H3,(H,8,9)
Standard InChI Key CDLKLJAEUQODBU-UHFFFAOYSA-N
SMILES CSC1=NC(=O)C(S1)CC(=O)O
Canonical SMILES CSC1=NC(=O)C(S1)CC(=O)O

Introduction

Chemical Identity and Classification

The compound [2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid belongs to the class of heterocyclic organic compounds containing a thiazole ring system. The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms, which is a common structural motif in many biologically active compounds and pharmaceuticals. This particular derivative features three key structural components that define its chemical identity:

  • A 4-oxo-4,5-dihydro-1,3-thiazole core structure, which serves as the central heterocyclic scaffold

  • A methylthio (-SCH₃) substituent at the 2-position of the thiazole ring

  • An acetic acid (-CH₂COOH) moiety attached to the 5-position of the thiazole ring

The structural organization places this compound within the broader family of functionalized thiazoles, specifically as a 2-substituted thiazolone derivative with carboxylic acid functionality. This combination of functional groups creates a molecule with potential hydrogen bonding capabilities through its carboxylic acid moiety, nucleophilic properties via the sulfur atoms, and electrophilic sites within the heterocyclic core.

Structural Properties and Characteristics

Molecular Information

Based on structural analysis and comparison with its closely related analogue [2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid, the following molecular information can be established:

PropertyValue
Molecular FormulaC₆H₇NO₃S₂
Molecular WeightApproximately 205.3 g/mol
Structural Classification2-Substituted thiazolone with carboxylic acid functionality
Core Scaffold4-Oxo-4,5-dihydro-1,3-thiazole
Key Functional GroupsMethylthio, carbonyl, carboxylic acid

The molecular structure features a planar thiazole ring with the carbonyl group at position 4 and the acetic acid side chain at position 5. The methylthio group at position 2 contributes to the compound's lipophilicity and potential for intermolecular interactions.

Structural Representation and Nomenclature

The IUPAC naming follows standard convention for heterocyclic compounds. Based on the naming patterns observed for similar compounds, alternative names might include:

  • 2-(2-(Methylthio)-4-oxo-4,5-dihydrothiazol-5-yl)acetic acid

  • 2-(2-methylsulfanyl-4-oxo-1,3-thiazol-5-yl)acetic acid

  • [2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid

This naming system emphasizes the thiazole core and specifies the positions and nature of the substituents, following the standard heterocyclic numbering system .

Chemical and Physical Properties

Predicted Physical Properties

The following properties are predicted based on the compound's structure and comparison with the ethylthio analogue:

PropertyPredicted Value
Physical StateLikely a yellowish solid at room temperature
SolubilityLikely soluble in polar organic solvents (methanol, ethanol); limited water solubility
Melting PointExpected to be in the range of 120-160°C
LogPApproximately 0.5-1.0 (moderately lipophilic)
pKaApproximately 3.5-4.5 (for the carboxylic acid moiety)

The carboxylic acid group imparts acidic properties to the molecule, allowing for salt formation with bases. The presence of the sulfur atoms in both the thiazole ring and the methylthio substituent contributes to the compound's reactivity and coordination potential.

Spectroscopic Properties

For identification and characterization purposes, the compound would likely exhibit characteristic spectral features, including:

  • IR spectroscopy: Strong absorption bands for the carboxylic acid C=O stretch (approximately 1700-1725 cm⁻¹) and the thiazolone C=O stretch (approximately 1670-1690 cm⁻¹)

  • ¹H NMR spectroscopy would show signals for:

    • The methyl group in the methylthio substituent (approximately δ 2.5-2.7 ppm)

    • The methylene protons of the acetic acid moiety (approximately δ 3.5-4.0 ppm)

    • The carboxylic acid proton (broad signal at approximately δ 10-12 ppm)

Synthesis and Preparation

Synthetic Approaches

Based on the synthetic routes reported for similar thiazole derivatives, the following approaches could be employed for the synthesis of [2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid:

From Rhodanine Derivatives

One potential synthetic route would involve a stepwise approach similar to that used for related compounds:

  • Starting with rhodanine (2-thioxothiazolidin-4-one)

  • Alkylation of the sulfur atom using iodomethane in the presence of a base like triethylamine

  • Introduction of the acetic acid moiety at the 5-position through appropriate functionalization

This approach is supported by the synthetic methods described for related compounds in the literature, where similar thiazole derivatives were prepared using iodomethane as the alkylating agent .

Ultrasound-Assisted Synthesis

Modern green chemistry approaches using ultrasound irradiation might enhance the efficiency of synthesis, as demonstrated for related thiazole derivatives:

Synthesis MethodReaction ConditionsExpected YieldTime
ConventionalTriethylamine, Iodomethane, Water, room temperature70-85%1-2 hours
Ultrasound-assistedTriethylamine, Iodomethane, Water, room temperature, 35 kHz sonication80-95%3-8 minutes

These methods represent environmentally benign approaches that favor water as a reaction medium, reducing the need for hazardous organic solvents .

Purification Methods

The purification of the target compound would likely involve:

  • Recrystallization from appropriate solvents (such as ethanol)

  • Column chromatography using suitable solvent systems (e.g., chloroform/methanol mixtures)

  • Washing procedures to remove water-soluble impurities

These purification approaches would yield the compound with satisfactory purity for further applications or characterization .

Chemical Reactivity and Transformations

The [2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid molecule contains several reactive sites that can participate in various chemical transformations:

Carboxylic Acid Reactivity

The acetic acid moiety can undergo typical carboxylic acid reactions:

  • Esterification to form corresponding esters

  • Amidation to form amide derivatives

  • Salt formation with bases

  • Decarboxylation under specific conditions

Thiazole Ring Reactivity

The thiazole core structure exhibits several characteristic reaction patterns:

  • Electrophilic substitution at electron-rich positions

  • Nucleophilic substitution, particularly at positions activated by electron-withdrawing groups

  • Ring-opening reactions under specific conditions

  • Coordination with metal ions through the sulfur and nitrogen atoms

Methylthio Group Transformations

The methylthio substituent can serve as a leaving group in certain reactions or can be oxidized to sulfoxide or sulfone derivatives, expanding the chemical diversity of the core structure .

Potential ApplicationStructural Rationale
Antimicrobial agentsThiazole ring is common in many antibacterial and antifungal compounds
Anti-inflammatory activityFunctionalized thiazoles have shown anti-inflammatory properties
Enzyme inhibitorsCarboxylic acid functionality can interact with active site residues
Metal complexation agentsSulfur and nitrogen atoms provide coordination sites

The presence of the methylthio group at the 2-position may enhance lipophilicity and membrane permeability compared to more polar substituents, potentially improving pharmacokinetic properties .

Synthetic Utility

The compound could serve as a valuable building block in organic synthesis, particularly for:

  • Construction of more complex heterocyclic systems

  • Development of peptidomimetics incorporating the thiazole scaffold

  • Synthesis of bioactive molecules with thiazole cores

  • Preparation of coordination compounds with potential catalytic applications

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